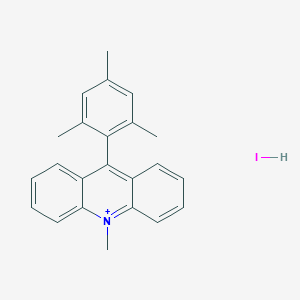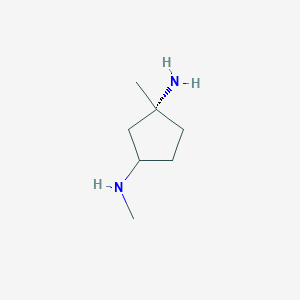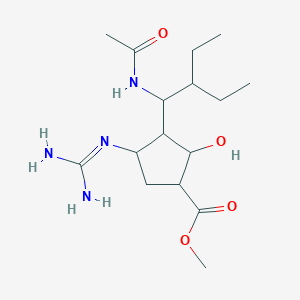![molecular formula C20H21F3N2O2 B14792610 2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a phenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)benzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol, which is then oxidized to the corresponding acetic acid derivative using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the piperazine ring.
Phenylpiperazine derivatives: Similar core structure but different substituents on the phenyl ring.
Uniqueness
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQJNCGZVDZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)


![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)



![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)


![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)
